1-Bromo-4-cyclopropylmethanesulfonyl-benzene
Overview
Description
1-Bromo-4-cyclopropylmethanesulfonyl-benzene (BCM) is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol . It has been a subject of interest in scientific research due to its unique chemical and biological properties.
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-((cyclopropylmethyl)sulfonyl)benzene . The InChI code is 1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.17 g/mol . It should be stored at a temperature between 2-8°C .Relevant Papers Unfortunately, specific peer-reviewed papers related to 1-Bromo-4-cyclopropylmethanesulfonyl-benzene were not found in the search results .
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-4-cyclopropylmethanesulfonyl-benzene has been used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is particularly interesting because of the presence of difluorobenzo[d][1,3]dioxole units on important pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The procedure involves the use of palladium catalysis. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
- Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
properties
IUPAC Name |
1-bromo-4-(cyclopropylmethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMCRALZDRREHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclopropylmethanesulfonyl-benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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